6-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
The compound “6-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a derivative of β-carboline . It is a structural isomer of tetrahydroharmine . This compound has been mentioned in Alexander Shulgin’s book “Tryptamines I Have Known and Loved”, where it is stated that it is very similar to other carbolines .
Synthesis Analysis
In previous research, a group designed and synthesized 2,3,4,5-tetrahydro-1H-pyrido[4,3-b] indoles, which showed high anti-tumor activity . A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .Scientific Research Applications
Anticancer Activity
The indole derivatives, including 6-methoxy-2-methyl-tetrahydro-1H-pyrido[4,3-b]indole, have shown promising results in anticancer research. These compounds have been designed by introducing alkyl or aralkyl and a sulfonyl group, which are considered pharmacophores of some antitumor drugs . They exhibit moderate to excellent antiproliferative activity against various cancer cell lines, such as Hela, A549, HepG2, and MCF-7, with IC50 values ranging from 0 to 100 μM. The introduction of sulfonyl groups has been suggested to increase the antiproliferative activity of these indole derivatives .
Antiviral Properties
Indole derivatives have been reported to possess antiviral activities. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus. These findings indicate the potential of indole derivatives, including 6-methoxy-2-methyl-tetrahydro-1H-pyrido[4,3-b]indole, as antiviral agents .
Anti-Hypertensive Applications
Indole alkaloids such as reserpine and ajmalicine, which share a similar indole core structure with 6-methoxy-2-methyl-tetrahydro-1H-pyrido[4,3-b]indole, are utilized in the treatment of high blood pressure. This suggests that the compound may also have applications in managing hypertension, subject to further research and development .
Chemotherapeutic Potential
The indole unit is a significant moiety in drug discovery, particularly in the development of chemotherapeutic agents. Compounds like vinblastine, derived from indole alkaloids, are used in treating various kinds of cancer. This highlights the potential of 6-methoxy-2-methyl-tetrahydro-1H-pyrido[4,3-b]indole in chemotherapy .
Molecular Docking and Dynamics Simulations
The indole derivatives have been subjected to molecular docking studies to reveal their binding orientations in the active sites of target proteins, such as c-Met. Molecular dynamics simulations have also been performed to evaluate the binding stabilities between these compounds and their receptors. This application is crucial for understanding the interaction of 6-methoxy-2-methyl-tetrahydro-1H-pyrido[4,3-b]indole with biological targets and for the rational design of new drugs .
Broad-Spectrum Biological Activities
Indole derivatives are known for their broad-spectrum biological activities, including antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This wide range of activities suggests that 6-methoxy-2-methyl-tetrahydro-1H-pyrido[4,3-b]indole could be a versatile compound in the development of various therapeutic agents .
Mechanism of Action
Target of Action
The compound 6-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as 6-Methoxy-2-methyl-1h,2h,3h,4h,5h-pyrido[4,3-b]indole, is a derivative of the indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound may exert a range of molecular and cellular effects.
properties
IUPAC Name |
6-methoxy-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15-7-6-11-10(8-15)9-4-3-5-12(16-2)13(9)14-11/h3-5,14H,6-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXJOWOZMZUUGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
CAS RN |
1253640-41-3 | |
Record name | 6-methoxy-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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